Crystal‑System and Space‑Group Differentiation Determines Polymorph Risk and Crystallization Behaviour
Compound I crystallizes in the orthorhombic system (space group Pna21) with two independent molecules per asymmetric unit (Z′ = 2), whereas its direct analog II crystallizes in the monoclinic system (space group P21) with Z′ = 1 and exhibits aggregate twinning [1]. The unit‑cell volume of I is 2974.18 (10) ų (Z = 8), compared with 714.28 (4) ų (Z = 2) for II [1]. The orthorhombic metric and higher Z′ value of I make it a more complex crystallizing entity, offering distinct opportunities for polymorph discovery and crystal‑habit engineering that are absent in II.
| Evidence Dimension | Crystal system, space group, unit‑cell parameters, and asymmetric‑unit multiplicity (Z′) at 90 K |
|---|---|
| Target Compound Data | Orthorhombic, Pna21, a = 18.7779(4), b = 10.0699(2), c = 15.7288(3) Å, V = 2974.18(10) ų, Z = 8, Z′ = 2 |
| Comparator Or Baseline | 1-(4-Bromobenzoyl)-4-phenylpiperazine (II): Monoclinic, P21, a = 7.5162(3), b = 6.1125(2), c = 15.7249(5) Å, β = 98.625(1)°, V = 714.28(4) ų, Z = 2, Z′ = 1; twinned crystal |
| Quantified Difference | Crystal system: orthorhombic vs. monoclinic; Space group: Pna21 vs. P21; Z′: 2 vs. 1; Unit‑cell volume: ~4.2‑fold larger for I; Twinning: absent in I, present in II |
| Conditions | Single‑crystal X‑ray diffraction at 90 K; data collection and refinement as described in Archana et al. (2022) |
Why This Matters
For procurement, the distinct crystal system and absence of twinning in I simplify X‑ray structure validation and reduce batch‑to‑batch variability, while the higher Z′ may enable unique polymorphic forms that can be patented for solid‑form intellectual property.
- [1] Archana, S. D., Kumar, H. K., Prasad, H. J. S., Yathirajan, H. S. & Parkin, S. (2022). Acta Cryst. E78, 1028–1033. View Source
